Bisacurone

Description

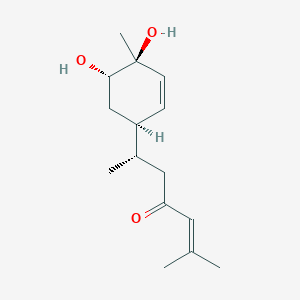

an NSAID isolated from Curcuma longa; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6S)-6-[(1R,4S,5S)-4,5-dihydroxy-4-methylcyclohex-2-en-1-yl]-2-methylhept-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-10(2)7-13(16)8-11(3)12-5-6-15(4,18)14(17)9-12/h5-7,11-12,14,17-18H,8-9H2,1-4H3/t11-,12+,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOWFYQIUZMPRY-NEBZKDRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C)C1CC(C(C=C1)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)C=C(C)C)[C@H]1C[C@@H]([C@@](C=C1)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336136 | |

| Record name | Bisacurone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120681-81-4 | |

| Record name | Bisacurone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120681814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisacurone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISACURONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA836UFA35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Stability of Bisacurone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisacurone, a sesquiterpenoid derived from the rhizomes of Curcuma longa (turmeric), has garnered significant interest within the scientific community.[1] Its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-metastatic properties, position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties and stability of this compound, intended to support research and development efforts.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₃ | [2][3][4] |

| Molecular Weight | 252.35 g/mol | [2][3][4][5] |

| Appearance | Not explicitly stated, but likely a solid at room temperature. | Inferred |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[6] A patent also describes its solubility in both water (high polarity) and hydrophobic organic solvents with a low solubility parameter (SP value < 9.5), such as ethyl acetate and butyl acetate.[7] It is also soluble in DMSO.[8] | [6][7][8] |

| pKa | Data not available. | |

| LogP (Octanol-Water Partition Coefficient) | 1.9 | [2][4] |

Stability Profile

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety and efficacy. Stability studies are essential to determine the appropriate storage conditions and shelf-life. While specific stability data for pure this compound is limited, information on the stability of related curcuminoids from turmeric provides valuable insights.

pH Stability

Studies on curcumin, a related compound from turmeric, have shown that it is most stable in acidic conditions (pH < 7) and degrades rapidly in neutral and alkaline environments.[9][10] It is plausible that this compound exhibits similar pH-dependent stability.

Thermal Stability

Thermal degradation studies on curcuminoids indicate that they are relatively stable to heat but can degrade at high temperatures. For instance, significant degradation of curcumin has been observed at temperatures around the boiling point of methanol.

Photostability

Curcuminoids are known to be sensitive to light. Exposure to sunlight can lead to complete degradation. Therefore, it is crucial to protect this compound from light during storage and handling.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

A standard shake-flask method can be employed to determine the solubility of this compound in various solvents.

Protocol:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspension to remove undissolved solid.

-

Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.

Protocol:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for best separation.

-

Detection: UV detection at a wavelength where this compound has maximum absorbance.

-

Forced Degradation: To validate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting this compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The method should be able to resolve the this compound peak from all degradation product peaks.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.

Protocol:

-

Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80 °C).

-

Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 60-80 °C).

-

Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

Samples from each stress condition should be analyzed at various time points using the developed stability-indicating HPLC method.

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate several key signaling pathways involved in inflammation and lipid metabolism.

Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] This pathway is a central regulator of the inflammatory response.

Regulation of Lipid Metabolism

This compound has been shown to suppress hepatic lipid accumulation by modulating the AMPK (AMP-activated protein kinase) signaling pathway.[2][3][4] AMPK is a key energy sensor that regulates cellular metabolism.

Conclusion

This compound is a promising natural compound with significant therapeutic potential. This technical guide has summarized its key physicochemical properties and stability characteristics based on available data. Further research is warranted to establish a more comprehensive stability profile of pure this compound and to develop and validate specific analytical methodologies for its characterization. The elucidation of its mechanisms of action through key signaling pathways provides a solid foundation for future drug development endeavors.

References

- 1. CA3081207A1 - this compound extraction method - Google Patents [patents.google.com]

- 2. lubrizolcdmo.com [lubrizolcdmo.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Improving the thermal stability of natural bioactive ingredients via encapsulation technology [pubmed.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. iagim.org [iagim.org]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

- 10. resolvemass.ca [resolvemass.ca]

Preliminary Biological Activities of Bisacurone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisacurone, a bisabolane-type sesquiterpenoid isolated from the rhizomes of Curcuma longa (turmeric), has emerged as a molecule of significant interest in preclinical research.[1][2][3] Unlike the extensively studied curcuminoids, this compound represents a non-curcuminoid component of turmeric with a distinct chemical structure and a growing body of evidence supporting its diverse pharmacological activities.[2][4] Preliminary studies have highlighted its potential as an anti-inflammatory, antioxidant, hepatoprotective, and anticancer agent.[1][2][5] This technical guide provides an in-depth overview of the preliminary biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms to support further research and development.

I. Quantitative Data on Biological Activities

The following tables summarize the key quantitative findings from preclinical studies on this compound's biological activities.

Table 1: Anti-inflammatory Activity of this compound

| Experimental Model | Biomarker/Endpoint | Treatment | Result | Reference |

| High-fat diet-fed mice | IL-6 and TNF-α production in splenocytes (LPS-stimulated) | Oral administration | Reduced production | [6][7] |

| Murine macrophage cell line (RAW264.7) | LPS-induced IL-6 and TNF-α production | 2, 10, or 50 μM this compound | Inhibition of cytokine production | [6][7][8][9] |

| Human umbilical vein endothelial cells (HUVECs) | TNF-α-activated VCAM-1 expression | Dose-dependent | Inhibition | [10][11] |

| Diabetic rats | NFκB p65, TNF-α, IL-1β, IL-6, Cox2, and iNOS levels in kidneys | 50 and 100 μg/kg this compound for 4 weeks | Attenuated high levels | [12] |

| Burn wound model in rats | TNF-α, IL-1β, and IL-6 levels in wound tissue | 5% and 10% this compound gel | Attenuated pro-inflammatory cytokines | [5] |

Table 2: Hepatoprotective and Hypolipidemic Activities of this compound

| Experimental Model | Biomarker/Endpoint | Treatment | Result | Reference |

| HepG2 cells | Fatty acid-induced intracellular lipid accumulation | 0.01, 0.1, 1.0, and 10 µM this compound for 24 h | Significant inhibition in a dose-dependent manner | [10] |

| HepG2 cells | Phosphorylation of AMPKα | 0.1, 1.0, and 10 µM this compound | 7.82-fold, 8.79-fold, and 9.64-fold increase, respectively | [10] |

| ICR mice | Total lipids, triglyceride, and cholesterol in the liver | 1.0 and 10 mg/kg BW oral administration | Decreased levels | [10] |

| High-fat diet-fed mice | Serum cholesterol and triglyceride levels | Oral administration for two weeks | Reduced levels | [6][13] |

| High-fat diet-fed mice | Liver weight | Oral administration for two weeks | Reduced weight | [6][13] |

Table 3: Antioxidant Activity of this compound

| Experimental Model | Biomarker/Endpoint | Treatment | Result | Reference |

| Diabetic rats | Malondialdehyde (MDA) levels in kidneys | 50 and 100 μg/kg this compound for 4 weeks | Decreased levels | [12] |

| Diabetic rats | Superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) levels in kidneys | 50 and 100 μg/kg this compound for 4 weeks | Enhanced levels | [12] |

| Burn wound model in rats | SOD, GSH, and MDA levels in wound tissue | 5% and 10% this compound gel | Attenuated oxidative stress | [5] |

| DPPH Assay | Antioxidant capacity (relative to Trolox) | N/A | 0.294 ± 0.001 (Trolox = 1.0) | [8] |

Table 4: Anticancer and Anti-metastatic Activities of this compound

| Experimental Model | Biomarker/Endpoint | Treatment | Result | Reference |

| Human umbilical vein endothelial cells (HUVECs) | Adhesion of cancer cells | Dose-dependent | Inhibition through down-regulation of VCAM-1 | [11] |

| Various cancer cell lines (general review) | Apoptosis and proliferation | Varies | Induction of apoptosis and inhibition of proliferation | [1][2] |

II. Experimental Protocols

Cell Viability Assay (Crystal Violet Assay)

This protocol is based on the methodology used to assess the cytotoxicity of this compound in HepG2 cells.[10]

-

Cell Seeding: Plate HepG2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, and 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 24 hours.[10]

-

Staining:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Stain the cells with a 0.2% (w/v) crystal violet solution in 2% (v/v) ethanol for 10 minutes at room temperature.[10]

-

-

Washing: Remove the excess stain by washing the cells eight times with distilled water.[10]

-

Solubilization: Solubilize the stained cells with a solution of 0.5% (w/v) sodium dodecyl sulfate (SDS) in 50% (v/v) ethanol.[10]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Express the cell viability as a percentage of the control cells.

Intracellular Lipid Accumulation Assay (Sudan II Staining)

This protocol describes the method used to determine the effect of this compound on lipid accumulation in HepG2 cells.[10]

-

Cell Culture and Treatment:

-

Culture HepG2 cells in a serum-free medium overnight.

-

Expose the cells to a mixture of fatty acids (e.g., 1.2 mM palmitic acid:oleic acid = 1:2 ratio) with or without various concentrations of this compound (e.g., 0.01, 0.1, 1.0, and 10 µM) for 24 hours.[10]

-

-

Staining: Perform Sudan II staining to visualize intracellular lipid accumulation.

-

Quantification:

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is a generalized procedure based on the methodologies described for analyzing signaling pathways affected by this compound.[6][8][13]

-

Cell Lysis:

-

Treat cells (e.g., RAW264.7 macrophages) with this compound (e.g., 10 or 50 μM) and/or a stimulant (e.g., 100 ng/mL LPS) for the desired time.[13]

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE:

-

Resolve equal amounts of protein (e.g., 15 μL of lysate) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel (e.g., 12.5%).[13]

-

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IKKα/β, phospho-NF-κB p65, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

III. Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of this compound

This compound has been shown to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[6][8][12]

Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.

Hepatoprotective and Hypolipidemic Signaling Pathway of this compound

This compound's effects on hepatic lipid metabolism are largely mediated by the activation of the AMPK signaling pathway.[10]

Caption: this compound's regulation of lipid metabolism through the AMPK pathway.

Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of this compound in vitro.

Caption: A typical experimental workflow for in vitro anti-inflammatory studies.

Conclusion

The preliminary biological data for this compound indicate a promising profile for further investigation. Its multifaceted activities, including anti-inflammatory, antioxidant, and hypolipidemic effects, are mediated through key cellular signaling pathways such as NF-κB and AMPK. The quantitative data and detailed methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to design and conduct further studies to fully elucidate the therapeutic potential of this non-curcuminoid compound from turmeric. Future research should focus on in-depth mechanistic studies, pharmacokinetic and pharmacodynamic profiling, and evaluation in more complex disease models to pave the way for potential clinical applications.

References

- 1. This compound.com [this compound.com]

- 2. Non-Curcuminoids from Turmeric and Their Potential in Cancer Therapy and Anticancer Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. books.rsc.org [books.rsc.org]

- 5. This compound gel ameliorated burn wounds in experimental rats via its anti-inflammatory, antioxidant, and angiogenic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 7. Hypolipidemic and Anti-Inflammatory Effects of Curcuma longa-Derived this compound in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hypolipidemic and Anti-Inflammatory Effects of Curcuma longa-Derived this compound in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound suppresses hepatic lipid accumulation through inhibiting lipogenesis and promoting lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound attenuates diabetic nephropathy by ameliorating oxidative stress, inflammation and apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Antioxidant and Anti-inflammatory Properties of Bisacurone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisacurone, a bisabolane-type sesquiterpenoid derived from turmeric (Curcuma longa), has emerged as a compound of significant interest due to its potential therapeutic properties. Unlike the extensively studied curcumin, this compound's biological activities are still being elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant and anti-inflammatory effects. Drawing from in vitro and in vivo studies, this document details the molecular mechanisms underlying its bioactivity, with a particular focus on its modulation of the NF-κB signaling pathway. Quantitative data from various studies are summarized, and detailed experimental methodologies are provided to facilitate further research and development.

Introduction

Inflammation and oxidative stress are interconnected pathological processes that underpin a wide array of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The search for novel therapeutic agents that can modulate these processes is a cornerstone of modern drug discovery. This compound, a natural product isolated from turmeric, has demonstrated promising anti-inflammatory and antioxidant properties in preclinical studies.[1] This guide aims to consolidate the existing scientific literature on this compound, presenting a detailed technical resource for researchers and drug development professionals.

Antioxidant Properties of this compound

This compound exhibits antioxidant effects through both direct and indirect mechanisms. While its direct radical scavenging activity appears to be modest, it significantly influences endogenous antioxidant defense systems.

Direct Radical Scavenging Activity

In vitro assays have been employed to assess the direct free radical scavenging capacity of this compound. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used for this purpose.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | Compound | Relative Antioxidant Capacity (Trolox = 1.0) | Source |

| DPPH | This compound | 0.294 ± 0.001 | [2] |

| DPPH | Curcumin | 0.900 ± 0.087 | [2] |

Data presented as mean ± standard error of the mean.

The data indicates that this compound's direct antioxidant capacity is lower than that of the well-known antioxidant curcumin.[2]

Indirect Antioxidant Effects

This compound has been shown to enhance the cellular antioxidant defense system by upregulating the activity of key antioxidant enzymes and reducing markers of oxidative stress.

Table 2: In Vivo Antioxidant Effects of this compound

| Model System | Treatment | Parameter | Effect | Source |

| Diabetic rats | This compound (50 and 100 μg/kg) | Superoxide Dismutase (SOD) | Increased activity | [3] |

| Diabetic rats | This compound (50 and 100 μg/kg) | Catalase (CAT) | Increased activity | [3] |

| Diabetic rats | This compound (50 and 100 μg/kg) | Glutathione Peroxidase (GPx) | Increased activity | [3] |

| Diabetic rats | This compound (50 and 100 μg/kg) | Malondialdehyde (MDA) | Decreased levels | [3] |

| Burn wound in rats | This compound gel (5% and 10%) | Superoxide Dismutase (SOD) | Elevated levels | [4] |

| Burn wound in rats | This compound gel (5% and 10%) | Glutathione (GSH) | Elevated levels | [4] |

| Burn wound in rats | This compound gel (5% and 10%) | Malondialdehyde (MDA) | Reduced levels | [4] |

Anti-inflammatory Properties of this compound

This compound exerts significant anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

Studies have demonstrated that this compound can suppress the activation of the NF-κB pathway at multiple points. A key mechanism is the inhibition of the phosphorylation of IκB kinase (IKK) and the subsequent phosphorylation of the p65 subunit of NF-κB.[4][5][6] This prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.

Caption: this compound inhibits the NF-κB signaling pathway.

Reduction of Pro-inflammatory Cytokines and Mediators

By inhibiting the NF-κB pathway, this compound effectively reduces the production of key pro-inflammatory cytokines and mediators.

Table 3: In Vitro and In Vivo Anti-inflammatory Effects of this compound

| Model System | Treatment | Parameter | Effect | Source |

| LPS-stimulated RAW264.7 murine macrophages | This compound | IL-6 Production | Inhibited | [4][5] |

| LPS-stimulated RAW264.7 murine macrophages | This compound | TNF-α Production | Inhibited | [4][5] |

| Splenocytes from high-fat diet-fed mice | This compound (oral admin.) | IL-6 Production (LPS-stimulated) | Lowered | [5] |

| Splenocytes from high-fat diet-fed mice | This compound (oral admin.) | TNF-α Production (LPS-stimulated) | Lowered | [5] |

| Diabetic rats | This compound (50 and 100 μg/kg) | TNF-α Levels | Attenuated | [3] |

| Diabetic rats | This compound (50 and 100 μg/kg) | IL-1β Levels | Attenuated | [3] |

| Diabetic rats | This compound (50 and 100 μg/kg) | IL-6 Levels | Attenuated | [3] |

| Diabetic rats | This compound (50 and 100 μg/kg) | Cox-2 Levels | Attenuated | [3] |

| Diabetic rats | This compound (50 and 100 μg/kg) | iNOS Levels | Attenuated | [3] |

| Burn wound in rats | This compound gel (5% and 10%) | TNF-α Levels | Attenuated | [4] |

| Burn wound in rats | This compound gel (5% and 10%) | IL-1β Levels | Attenuated | [4] |

| Burn wound in rats | This compound gel (5% and 10%) | IL-6 Levels | Attenuated | [4] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

-

Reagent Preparation : A stock solution of DPPH in methanol or ethanol is prepared and protected from light. This is then diluted to a working concentration (e.g., 0.1 mM) with an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation : this compound and a positive control (e.g., Trolox or ascorbic acid) are dissolved in a suitable solvent to create a series of concentrations.

-

Reaction : The sample solutions are mixed with the DPPH working solution. A blank containing only the solvent is also prepared.

-

Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement : The absorbance of each solution is measured at 517 nm using a spectrophotometer.

-

Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined.[7]

Measurement of Antioxidant Enzymes (SOD, GSH) in Tissue Homogenates

-

Tissue Homogenization : Tissue samples are homogenized in a cold buffer (e.g., phosphate buffer) and then centrifuged to obtain the supernatant containing the enzymes.

-

Superoxide Dismutase (SOD) Activity Assay : SOD activity is often measured using a kit that employs a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to produce a formazan dye. The rate of this reduction is inhibited by SOD. The absorbance is measured, and the SOD activity is calculated based on the degree of inhibition.

-

Glutathione (GSH) Assay : GSH levels can be measured using a colorimetric assay where 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) reacts with GSH to form a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm.

Western Blot for Phosphorylated IKKβ and p65

This technique is used to detect the phosphorylated (activated) forms of IKKβ and the p65 subunit of NF-κB.

Caption: General workflow for Western blot analysis.

-

Cell Lysis and Protein Quantification : Cells (e.g., RAW 264.7 macrophages) are treated with this compound and/or an inflammatory stimulus (e.g., LPS). The cells are then lysed, and the total protein concentration is determined.

-

SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking : The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation : The membrane is incubated with a primary antibody specific for the phosphorylated form of IKKβ or p65. Following washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Detection : A chemiluminescent substrate is added to the membrane, which reacts with the HRP on the secondary antibody to produce light. This light is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of phosphorylated protein.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

ELISA is a quantitative immunoassay used to measure the concentration of cytokines in biological samples like cell culture supernatants.

-

Plate Coating : A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6).

-

Sample and Standard Incubation : Cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) are added to the wells and incubated.

-

Detection Antibody : A biotinylated detection antibody specific for the cytokine is added to the wells.

-

Enzyme Conjugate : Streptavidin conjugated to an enzyme (e.g., HRP) is added, which binds to the biotin on the detection antibody.

-

Substrate Addition : A chromogenic substrate is added, which is converted by the enzyme into a colored product.

-

Measurement : The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Conclusion

This compound demonstrates significant antioxidant and anti-inflammatory properties that warrant further investigation for its therapeutic potential. Its primary anti-inflammatory mechanism involves the targeted inhibition of the NF-κB signaling pathway, leading to a reduction in the production of key pro-inflammatory mediators. While its direct antioxidant activity is moderate, this compound effectively enhances the endogenous antioxidant defense system. The data and protocols presented in this guide provide a solid foundation for future research aimed at fully characterizing the pharmacological profile of this compound and exploring its applications in the prevention and treatment of inflammatory and oxidative stress-related diseases. Further studies are needed to establish clear dose-response relationships and to evaluate its efficacy and safety in clinical settings.

References

- 1. Measurement of superoxide dismutase, catalase and glutathione peroxidase in cultured cells and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fn-test.com [fn-test.com]

- 4. Enzyme linked immunosorbent assay (ELISA) for quantification of cytolines (TNFα, IL-6 and IL-10) [bio-protocol.org]

- 5. prometheusprotocols.net [prometheusprotocols.net]

- 6. pubcompare.ai [pubcompare.ai]

- 7. researchgate.net [researchgate.net]

Hepatoprotective Effects of Bisacurone at the Cellular Level: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bisacurone, a bisabolane-type sesquiterpene found in turmeric (Curcuma longa), is emerging as a potent hepatoprotective agent. Unlike the more extensively studied curcumin, this compound demonstrates significant therapeutic potential against various forms of liver injury, including non-alcoholic fatty liver disease (NAFLD) and ethanol-induced damage. At the cellular level, its protective effects are multifaceted, primarily revolving around the modulation of key signaling pathways involved in lipid metabolism, inflammation, oxidative stress, and apoptosis. This document provides a comprehensive technical overview of the cellular mechanisms underlying this compound's hepatoprotective actions, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and development.

Core Cellular Mechanisms of Hepatoprotection

This compound exerts its protective effects on hepatocytes by targeting multiple interconnected signaling cascades. The primary mechanisms involve the activation of central metabolic regulators and the suppression of pro-inflammatory and pro-apoptotic pathways.

Attenuation of Hepatic Steatosis via AMPK Activation

A key mechanism of this compound is the prevention of hepatic lipid accumulation.[1] It achieves this by activating AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2]

-

Inhibition of Lipogenesis: Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[1] Furthermore, this compound decreases the nuclear translocation of key lipogenic transcription factors, Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and Carbohydrate-Responsive Element-Binding Protein (ChREBP), thereby reducing the expression of their target genes like Fatty Acid Synthase (FAS).[1][2]

-

Promotion of Lipolysis and Fatty Acid Oxidation: this compound upregulates the expression of Peroxisome Proliferator-Activated Receptor α (PPARα) and its target gene, Carnitine Palmitoyltransferase-1A (CPT1).[1][2] This enhances the transport of fatty acids into mitochondria for β-oxidation.

Figure 1: this compound's regulation of lipid metabolism via the AMPK pathway.

Anti-Inflammatory Effects via NF-κB Inhibition

Chronic low-grade inflammation is a hallmark of many liver diseases. This compound demonstrates potent anti-inflammatory activity by inhibiting the canonical NF-κB pathway.[2][3] It prevents the phosphorylation of IκB kinase (IKK) α/β and the subsequent phosphorylation and nuclear translocation of the NF-κB p65 subunit.[2][3][4] This leads to a significant reduction in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6).[2][3][4][5]

Figure 2: this compound's anti-inflammatory action via NF-κB pathway inhibition.

Attenuation of Oxidative Stress via Nrf2 Activation

Oxidative stress is a critical driver of hepatocyte injury.[6][7] this compound mitigates this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Keap1 signaling pathway.[2] Nrf2 is a master regulator of the antioxidant response.[8][9] Activation of this pathway enhances the expression of downstream antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while reducing levels of oxidative markers like malondialdehyde (MDA).[2]

Inhibition of Apoptosis

This compound protects hepatocytes from programmed cell death. Studies show it reduces the expression of pro-apoptotic proteins like Bax, caspase-3, caspase-9, and cytochrome c, while simultaneously increasing the expression of the anti-apoptotic protein Bcl-2.[2] This modulation of the Bax/Bcl-2 ratio and caspase cascade is crucial for preventing cell death in response to toxic insults.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from cellular and preclinical studies on this compound.

Table 1: In Vitro Effects of this compound on HepG2 Cells

| Parameter | Model System | Concentration | Result | Reference |

| Cell Viability | HepG2 Cells | Up to 10 µM | No significant cytotoxicity observed. | [1][2] |

| Lipid Accumulation | Fatty Acid-Treated HepG2 | 0.01 - 10 µM | Dose-dependent inhibition of intracellular lipid accumulation. | [1] |

| Protein Expression | Fatty Acid-Treated HepG2 | 10 µM | Increased protein expression of PPARα and CPT1. | [1] |

| Protein Phosphorylation | Fatty Acid-Treated HepG2 | 10 µM | Increased phosphorylation of AMPK. | [1] |

| Lipogenesis | Oleic Acid-Treated HepG2 | Not Specified | Suppressed fatty acid synthesis. | [10] |

Table 2: In Vivo Effects of this compound in Murine Models

| Parameter | Model System | Dosage | Result | Reference |

| Liver Lipids | ICR Mice | 10 mg/kg BW | Decreased total lipids, triglycerides, and cholesterol. | [1] |

| Protein Phosphorylation | ICR Mice | 1.0 & 10 mg/kg BW | Significantly increased phosphorylation of AMPKα and ACCα. | [1] |

| Transcription Factors | ICR Mice | 1.0 & 10 mg/kg BW | Decreased nuclear levels of SREBP-1 and ChREBP. | [1] |

| Liver Weight | HFD-fed Mice | Not Specified | Reduced liver weight. | [2][3] |

| Serum Lipids | HFD-fed Mice | Not Specified | Reduced serum cholesterol and triglyceride levels. | [2][3] |

| Inflammatory Cytokines | HFD-fed Mice | Not Specified | Lower production of IL-6 and TNF-α from splenocytes. | [2][3] |

| Liver Enzymes (ALT) | Ethanol-treated Mice | 60 µg/kg | Significantly suppressed the increase in plasma ALT. | [5] |

Key Experimental Protocols

In Vitro Hepatocyte Model

-

Cell Culture: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.[10][11]

-

Induction of Steatosis: To mimic NAFLD, cells are cultured in serum-free medium overnight and then exposed to a mixture of fatty acids (e.g., 1.2 mM palmitic acid:oleic acid in a 1:2 ratio) for 24 hours.[1]

-

This compound Treatment: this compound, dissolved in a vehicle like DMSO (final concentration typically ≤0.1%), is added to the culture medium at various concentrations (e.g., 0.01, 0.1, 1.0, 10 µM) concurrently with the fatty acid mixture.[1]

-

Cell Viability Assessment: Cytotoxicity is measured using assays like Crystal Violet or MTT. For the Crystal Violet assay, cells are stained, and the absorbed dye is solubilized and measured spectrophotometrically at 570 nm.[1]

-

Lipid Accumulation Analysis: Intracellular lipids are stained with Oil Red O or Sudan II. The stain is then extracted (e.g., with isopropanol), and the absorbance is measured (e.g., at 490 nm) to quantify lipid content.[1][10]

-

Western Blot Analysis: Cells are lysed, and proteins are separated by SDS-PAGE. Following transfer to a PVDF membrane, specific proteins (e.g., p-AMPK, AMPK, PPARα, SREBP-1, β-actin) are detected using primary and secondary antibodies, with visualization via chemiluminescence.[1][3]

Figure 3: General experimental workflow for in vitro hepatocyte studies.

In Vivo Murine Models

-

Animal Models:

-

This compound Administration: this compound is administered orally (e.g., daily for two weeks in HFD models or 30 minutes prior to ethanol challenge) at specified doses (e.g., 1.0 to 10 mg/kg body weight).[1][5]

-

Sample Collection: At the end of the study period, blood is collected for serum analysis, and liver tissue is harvested for histological and biochemical analysis.

-

Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), cholesterol, and triglycerides are measured using standard enzymatic assay kits.[3][5]

-

Histology: Liver sections are fixed, embedded, and stained with Hematoxylin and Eosin (H&E) to assess morphology and lipid droplet formation.

-

Tissue Analysis: Liver homogenates are used for Western blotting (as described above) and for measuring oxidative stress markers (MDA, SOD, CAT, GPx) using specific assay kits.[2]

Conclusion and Future Directions

This compound demonstrates significant, multi-targeted hepatoprotective effects at the cellular level. Its ability to simultaneously improve lipid metabolism, reduce inflammation, combat oxidative stress, and prevent apoptosis makes it a highly promising candidate for the prevention and treatment of liver diseases like NAFLD and alcoholic liver injury.

Future research should focus on:

-

Elucidating the direct molecular targets of this compound.

-

Investigating its efficacy in more advanced models of liver disease, such as non-alcoholic steatohepatitis (NASH) and fibrosis.

-

Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

-

Exploring potential synergistic effects with other therapeutic agents.

This comprehensive understanding of this compound's cellular mechanisms provides a solid foundation for its continued development as a novel hepatoprotective therapeutic.

References

- 1. This compound suppresses hepatic lipid accumulation through inhibiting lipogenesis and promoting lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hypolipidemic and Anti-Inflammatory Effects of Curcuma longa-Derived this compound in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Preventive Activity of ar-Turmerone and this compound Isolated from Turmeric Extract Against Ethanol-induced Hepatocyte Injury [jstage.jst.go.jp]

- 7. Curcumin in Liver Diseases: A Systematic Review of the Cellular Mechanisms of Oxidative Stress and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Nrf2 in Liver Disease: Novel Molecular Mechanisms and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]

- 10. Bioactive Compound this compound in the Turmeric Extract (Turcuron) Prevents Non-alcoholic Fatty Liver Disease by Reduction of Lipogenesis | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 11. researchgate.net [researchgate.net]

Bisacurone: A Deep Dive into its Role in Lipid Metabolism and the AMPK Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Bisacurone, a sesquiterpenoid found in turmeric (Curcuma longa), is emerging as a compound of significant interest in the regulation of hepatic lipid metabolism. This technical guide synthesizes the current understanding of this compound's mechanism of action, with a specific focus on its role in activating the AMP-activated protein kinase (AMPK) pathway. Through a detailed examination of in vitro and in vivo studies, this document elucidates how this compound modulates key enzymes and transcription factors to inhibit lipogenesis and promote lipolysis, thereby reducing hepatic lipid accumulation. This guide provides researchers and drug development professionals with a comprehensive overview of the experimental evidence, detailed methodologies, and the underlying molecular pathways, highlighting this compound's potential as a therapeutic agent for non-alcoholic fatty liver disease (NAFLD) and related metabolic disorders.

Introduction

Hepatic steatosis, the accumulation of excess fat in the liver, is a hallmark of non-alcoholic fatty liver disease (NAFLD), a condition with a growing global prevalence. The molecular pathogenesis of NAFLD is complex, involving dysregulated lipid metabolism, insulin resistance, and inflammation. The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in maintaining metabolic homeostasis.[1][2] Activation of AMPK shifts cellular metabolism from anabolic to catabolic processes, including the inhibition of fatty acid and cholesterol synthesis and the promotion of fatty acid oxidation. Consequently, AMPK has become a key therapeutic target for metabolic diseases.

This compound, a bioactive component of turmeric, has demonstrated a significant impact on lipid metabolism.[3][4] Research indicates that this compound effectively reduces the accumulation of lipids in liver cells and in animal models.[3][5] This effect is primarily attributed to its ability to activate the AMPK signaling pathway. This guide will provide an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on lipid metabolism via the AMPK pathway.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on lipid metabolism and AMPK signaling.

Table 1: In Vitro Effects of this compound on AMPK Signaling in HepG2 Cells

| Treatment | Phospho-AMPKα (Fold Change vs. Control) |

| Control (Fatty Acids) | 1.00 |

| This compound (0.1 µM) + Fatty Acids | 7.82 |

| This compound (1.0 µM) + Fatty Acids | 8.79 |

| This compound (10 µM) + Fatty Acids | 9.64 |

| Metformin (2.0 mM) + Fatty Acids | 9.97 |

| Data sourced from a study on HepG2 cells treated with a mixture of palmitic and oleic acids.[3] |

Table 2: In Vivo Effects of this compound on Hepatic Lipids in ICR Mice

| Treatment Group | Hepatic Total Lipids (mg/g liver) | Hepatic Triglycerides (mg/g liver) | Hepatic Total Cholesterol (mg/g liver) |

| Control | ~55 | ~12.5 | ~2.8 |

| This compound (1 mg/kg) | ~50 | ~9.0 | ~2.2 |

| This compound (10 mg/kg) | ~45 | ~8.5 | ~2.1 |

| Data represents approximate values derived from graphical representations in the cited literature. Mice were orally administered this compound for 7 consecutive days.[3] |

Table 3: In Vivo Effects of this compound on AMPK Pathway Proteins in the Liver of ICR Mice

| Treatment Group | Phospho-AMPKα (Fold Change vs. Control) | Phospho-ACCα (Fold Change vs. Control) | Phospho-LKB1 (Fold Change vs. Control) |

| Control | 1.0 | 1.0 | 1.0 |

| This compound (1 mg/kg) | ~2.5 | ~2.0 | ~1.5 |

| This compound (10 mg/kg) | ~3.0 | ~2.5 | ~2.0 |

| Data represents approximate values derived from graphical representations in the cited literature.[3] |

Key Experimental Protocols

This section outlines the methodologies employed in the key experiments that have elucidated the role of this compound in lipid metabolism and AMPK signaling.

In Vitro Lipid Accumulation Assay in HepG2 Cells

-

Cell Culture: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Lipid Accumulation: To induce lipid accumulation, HepG2 cells are treated with a mixture of fatty acids (e.g., 0.4 mM palmitic acid and 0.8 mM oleic acid) for 24 hours.[5]

-

This compound Treatment: Cells are co-treated with the fatty acid mixture and various concentrations of this compound (e.g., 0.01, 0.1, 1.0, and 10 µM) for 24 hours. A vehicle control (DMSO) and a positive control (e.g., 2 mM metformin) are included.[5]

-

Lipid Staining: Intracellular lipid droplets are stained using Sudan II or Oil Red O. After fixation, cells are incubated with the staining solution.

-

Quantification: The stained lipid droplets are visualized by microscopy. For quantification, the dye is extracted from the cells using a solvent (e.g., isopropanol with 4% (v/v) Nonidet P-40), and the absorbance is measured at a specific wavelength (e.g., 490 nm for Sudan II).[5]

In Vivo Animal Studies

-

Animal Model: Male ICR mice are typically used. The animals are housed under standard laboratory conditions with free access to food and water.

-

Treatment Protocol: Mice are orally administered this compound (e.g., 1.0 and 10 mg/kg body weight) or a vehicle control daily for a specified period (e.g., 7 consecutive days).[3]

-

Sample Collection: At the end of the treatment period, mice are euthanized, and liver and blood samples are collected.

-

Lipid Analysis: Liver tissues are homogenized, and total lipids are extracted using a method such as the Folch procedure.[6] Hepatic total cholesterol and triglyceride levels are then quantified using commercially available enzymatic kits.

Western Blot Analysis

-

Protein Extraction: Total protein is extracted from HepG2 cells or mouse liver tissue using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay, such as the Bradford or BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membranes are blocked and then incubated with primary antibodies against the proteins of interest (e.g., phospho-AMPKα (Thr172), total AMPKα, phospho-ACCα, total ACCα, LKB1, PPARα, CPT1, SREBP-1, ChREBP, and a loading control like β-actin). Subsequently, the membranes are incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software (e.g., ImageJ).[3]

Signaling Pathways and Mechanisms of Action

This compound's regulatory effects on lipid metabolism are primarily mediated through the activation of the AMPK signaling pathway. This activation initiates a cascade of events that collectively lead to a reduction in hepatic lipid content.

Activation of the LKB1/AMPK Axis

This compound promotes the phosphorylation of Liver Kinase B1 (LKB1), a key upstream kinase of AMPK.[3][7] Activated LKB1, in turn, phosphorylates AMPKα at threonine 172, leading to its activation.[3] This is a critical step, as activated AMPK acts as a master regulator of cellular energy metabolism.

References

- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound suppresses hepatic lipid accumulation through inhibiting lipogenesis and promoting lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses hepatic lipid accumulation through inhibiting lipogenesis and promoting lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound suppresses hepatic lipid accumulation through inhibiting lipogenesis and promoting lipolysis [jstage.jst.go.jp]

- 7. Hypolipidemic and Anti-Inflammatory Effects of Curcuma longa-Derived this compound in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Bisacurone's Anti-Metastatic Effects: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. The intricate metastatic cascade involves a series of events, including local invasion, intravasation, survival in the circulatory system, extravasation, and colonization at a secondary site. A key initial step in this process is the adhesion of circulating tumor cells to the vascular endothelium, a process mediated by various cell adhesion molecules. Early research has identified Bisacurone, a bisabolane-type sesquiterpenoid derived from Curcuma longa (turmeric), as a promising natural compound with potential anti-metastatic properties. This technical guide provides an in-depth overview of the foundational research elucidating the mechanisms behind this compound's ability to interfere with the metastatic process, with a primary focus on its impact on cancer cell adhesion to endothelial cells.

Core Mechanism of Action: Inhibition of Endothelial Activation

Early investigations into the anti-metastatic potential of this compound centered on its ability to modulate the inflammatory response within the tumor microenvironment, specifically the activation of endothelial cells. The seminal study in this area demonstrated that this compound can effectively inhibit the adhesion of cancer cells to human umbilical vein endothelial cells (HUVECs) by down-regulating the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1).[1][2] This effect is crucial as VCAM-1 plays a pivotal role in the arrest of circulating tumor cells on the endothelial lining of blood vessels, a prerequisite for extravasation and the formation of metastatic colonies.

The anti-metastatic activity of this compound is primarily attributed to its interference with the Tumor Necrosis Factor-alpha (TNF-α)-induced signaling pathway in endothelial cells. TNF-α, a pro-inflammatory cytokine often present in the tumor microenvironment, is a potent inducer of VCAM-1 expression. This compound was found to counteract this effect in a dose-dependent manner.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative findings from early research on this compound's anti-metastatic effects. The primary focus of these early studies was on the molecular and cellular effects in in-vitro models.

Table 1: Effect of this compound on VCAM-1 Expression and Cancer Cell Adhesion

| Experimental Endpoint | Cell Type | Treatment Conditions | Key Findings |

| VCAM-1 Expression | HUVECs | Pre-treatment with this compound followed by TNF-α stimulation | Dose-dependent inhibition of TNF-α-induced VCAM-1 expression.[1][2] |

| Cancer Cell Adhesion | HUVECs and Human Oral Cancer Cells (Hep-2, QLL-I, SCC-15) | Co-culture of cancer cells with HUVECs pre-treated with this compound and stimulated with TNF-α | Significant decrease in the adhesion of oral cancer cells to TNF-α-activated HUVECs.[1][2] |

| Monocyte Adhesion | HUVECs and U937 Monocytes | Co-culture of monocytes with HUVECs pre-treated with this compound and stimulated with TNF-α | Decreased adhesion of U937 monocytes to TNF-α-activated HUVECs.[1][2] |

Table 2: Effect of this compound on Key Signaling Molecules

| Target Molecule | Cell Type | Treatment Conditions | Effect of this compound |

| NF-κB (p65 subunit) | HUVECs | Pre-treatment with this compound followed by TNF-α stimulation | Inhibition of TNF-α-induced translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[1][2] |

| Phospho-IκBα | HUVECs | Pre-treatment with this compound followed by TNF-α stimulation | Inhibition of TNF-α-induced phosphorylation of IκBα.[1][2] |

| Phospho-Akt | HUVECs | Pre-treatment with this compound followed by TNF-α stimulation | Inhibition of TNF-α-induced phosphorylation of Akt.[1][2] |

| Phospho-PKC | HUVECs | Pre-treatment with this compound followed by TNF-α stimulation | Inhibition of TNF-α-induced phosphorylation of Protein Kinase C (PKC).[1][2] |

| Reactive Oxygen Species (ROS) | HUVECs | Pre-treatment with this compound followed by TNF-α stimulation | Significant suppression of TNF-α-induced ROS generation.[1] |

Experimental Protocols

The following sections detail the generalized methodologies employed in the early in-vitro studies of this compound's anti-metastatic effects.

Cell Culture and Treatment

-

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs were cultured in endothelial cell growth medium. For experiments, cells were typically seeded in multi-well plates and grown to confluence.

-

Cancer Cell Lines: Human oral squamous carcinoma cell lines (Hep-2, QLL-I, SCC-15) and the human monocytic cell line (U937) were maintained in appropriate culture media.

-

This compound Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then diluted in culture medium to the desired final concentrations for treating the cells. HUVECs were generally pre-treated with this compound for a specific duration (e.g., 1 hour) before stimulation with TNF-α.

Western Blot Analysis for Protein Expression

-

Cell Lysis: HUVECs were treated with this compound and/or TNF-α. Following treatment, the cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates was determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membranes were blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membranes were then incubated with primary antibodies specific for VCAM-1, phospho-IκBα, phospho-Akt, phospho-PKC, and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing, the membranes were incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for NF-κB Translocation

-

Cell Seeding and Treatment: HUVECs were grown on glass coverslips in multi-well plates. The cells were then pre-treated with this compound followed by stimulation with TNF-α.

-

Fixation and Permeabilization: After treatment, the cells were fixed with a solution such as 4% paraformaldehyde and then permeabilized with a detergent like 0.1% Triton X-100 in PBS.

-

Immunostaining: The cells were incubated with a primary antibody against the p65 subunit of NF-κB.

-

Secondary Antibody and Nuclear Staining: Following washes, the cells were incubated with a fluorescently labeled secondary antibody. The cell nuclei were counterstained with a nuclear dye such as 4′,6-diamidino-2-phenylindole (DAPI).

-

Microscopy: The coverslips were mounted on microscope slides, and the cellular localization of NF-κB p65 was observed using a fluorescence microscope.

Cell Adhesion Assay

-

HUVEC Monolayer Preparation: HUVECs were seeded in multi-well plates and grown to form a confluent monolayer. The monolayer was then treated with this compound and/or TNF-α.

-

Labeling of Cancer Cells/Monocytes: The cancer cells or monocytes were labeled with a fluorescent dye, such as Calcein-AM, for easy visualization and quantification.

-

Co-culture: The labeled cancer cells or monocytes were added to the HUVEC monolayer and incubated for a specific period to allow for adhesion.

-

Washing and Quantification: Non-adherent cells were removed by gentle washing with PBS. The number of adherent fluorescent cells was quantified by either counting under a fluorescence microscope or by measuring the fluorescence intensity using a plate reader.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway inhibited by this compound and a typical experimental workflow for assessing its anti-metastatic effects.

Caption: this compound's inhibition of the TNF-α signaling pathway.

Caption: A typical experimental workflow for studying this compound.

Conclusion and Future Directions

Early research has established a solid foundation for understanding the anti-metastatic potential of this compound. The primary mechanism identified is its ability to inhibit the TNF-α-induced inflammatory cascade in endothelial cells, leading to the downregulation of VCAM-1 and a subsequent reduction in cancer cell adhesion. This is achieved through the modulation of key signaling pathways, including the inhibition of NF-κB activation and the suppression of Akt and PKC phosphorylation.

While these initial findings are promising, further in-depth research is warranted. Future studies should focus on:

-

In-vivo validation: Translating these in-vitro findings into animal models of metastasis to assess the systemic efficacy and pharmacokinetic properties of this compound.

-

Broader spectrum of cancer types: Investigating the effects of this compound on a wider range of cancer cell types to determine the breadth of its anti-metastatic activity.

-

Elucidation of additional mechanisms: Exploring other potential anti-metastatic mechanisms of this compound beyond the inhibition of cell adhesion, such as its effects on cancer cell invasion, migration, and angiogenesis.

-

Combination therapies: Evaluating the synergistic potential of this compound when used in combination with conventional chemotherapeutic agents.

References

Methodological & Application

Application Note: Quantification of Bisacurone in Turmeric Extracts by HPLC-UV

Introduction

Bisacurone is a significant bioactive sesquiterpenoid found in turmeric (Curcuma longa), distinct from the more commonly studied curcuminoids.[1] It has garnered attention for its potential anti-inflammatory and hepatoprotective properties.[2] Accurate quantification of this compound in turmeric extracts is crucial for the standardization of products and for research into its pharmacological effects. This application note provides a detailed protocol for the quantification of this compound in turmeric extracts using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in the turmeric extract. The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous solution and an organic solvent. Quantification is performed by detecting the UV absorbance of this compound at a specific wavelength and comparing the peak area to that of a certified reference standard.

Experimental Protocols

1. Materials and Reagents

-

This compound certified reference standard

-

Turmeric extract sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid or Acetic acid (analytical grade)

-

Syringe filters (0.45 µm)

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Degasser

-

Quaternary or Binary pump

-

Autosampler

-

Column oven

-

UV-Vis detector

-

3. Chromatographic Conditions

A validated HPLC method for the simultaneous determination of this compound and other bioactive compounds in turmeric has been established.[1] The following conditions are recommended:

| Parameter | Recommended Setting |

| Column | Zorbax Eclipse Plus C18 (or equivalent) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 242 nm |

| Injection Volume | 10 µL |

4. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Preparation of Sample Solutions

-

Accurately weigh approximately 100 mg of the turmeric extract.

-

Transfer the sample to a 50 mL volumetric flask and add 40 mL of methanol.

-

Sonicate the mixture for 30 minutes to ensure complete extraction of this compound.

-

Allow the solution to cool to room temperature and then dilute to the mark with methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

6. Method Validation

For reliable and accurate results, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be confirmed by comparing the chromatograms of the standard, sample, and a blank.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.

-

Accuracy: The closeness of the test results to the true value. This can be determined by spike-recovery experiments.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

A collaborative study involving four laboratories demonstrated that a developed HPLC-UV method for this compound quantification had repeatable relative standard deviations (RSDr) ranging from 0.7% to 1.7% and reproducible relative standard deviations (RSDR) from 2.0% to 7.3%.[3][4][5]

Data Presentation

The concentration of this compound can vary significantly among different turmeric products.[6][7]

| Product Type | This compound Content ( g/100g ) | Reference |

| High Viscosity Liquid | 9.48 | [6][7] |

| Granular Powder | Varies | [6] |

| Tablet | Varies | [6] |

| Solution | Varies | [6] |

| Standardized Turmeric Extract (Turcuron) | 8% | [2] |

Visualizations

Experimental Workflow for this compound Quantification

Caption: Workflow for the quantification of this compound in turmeric extracts by HPLC-UV.

References

- 1. Validation, measurement uncertainty, and application of sesquiterpenoids and curcuminoids in turmeric (Curcuma longa L.) using HPLC-DAD and UHPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phcog.com [phcog.com]

- 3. [Quantitative Analysis of this compound in Turmeric by HPLC Using Relative Molar Sensitivity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of this compound and Curcuminoids in Turmeric Products by Liquid Chromatography Coupled with Tandem Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the 1H-NMR and 13C-NMR Spectral Analysis of Bisacurone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisacurone, a bioactive sesquiterpenoid isolated from the rhizomes of plants in the Curcuma genus, has garnered significant interest within the scientific community. Its potential therapeutic properties necessitate robust analytical methods for unambiguous identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of natural products like this compound. This document provides a detailed overview of the ¹H-NMR and ¹³C-NMR spectral analysis of this compound, including experimental protocols and a comprehensive interpretation of the spectral data. These application notes are intended to guide researchers in the accurate identification and quality control of this compound for research and drug development purposes.

Experimental Protocols

The following protocols are based on established methodologies for the NMR analysis of sesquiterpenoids and are adapted for the specific analysis of this compound.

1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity, isolated and purified using appropriate chromatographic techniques.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for the NMR analysis of moderately polar organic compounds like this compound. Alternatively, deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) can be used depending on the sample's solubility and the desired resolution of specific signals.

-

Procedure:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

For shimming and locking, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), although modern spectrometers can often lock on the deuterium signal of the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

2. NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.

-

¹H-NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Acquisition Parameters:

-

Spectral Width (SW): Approximately 12-16 ppm.

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

-

-

¹³C-NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each unique carbon atom.

-

Acquisition Parameters:

-

Spectral Width (SW): Approximately 200-220 ppm.

-

Number of Scans (NS): 1024 to 4096 scans, or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2-5 seconds.

-

-

-

2D NMR Experiments (for complete structural assignment):

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

Data Presentation: ¹H-NMR and ¹³C-NMR Spectral Data of this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported in the literature. The data is crucial for the structural verification of the compound.

Table 1: ¹H-NMR Spectral Data of this compound (in CDCl₃)

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2' | 5.64 | s | - |

| 3' | 6.05 | s | - |

| 5' | 2.29 | m | - |

| 6'α | 2.12 | m | - |

| 6'β | 2.25 | m | - |

| 1 | 3.79 | dd | 3.3, 7.9 |

| 2 | 2.45 | dd | 5.0, 14.9 |

| 3 | 2.25 | m | - |

| 5 | 1.88 | s | - |

| 6 | 0.88 | d | 6.6 |

| 7 | 1.30 | s | - |

| 8 | 1.25 | d | 6.4 |

| 10 | 5.64 | s | - |

Table 2: ¹³C-NMR Spectral Data of this compound (in CDCl₃)

| Atom No. | Chemical Shift (δ, ppm) |

| 1' | 73.1 |

| 2' | 127.8 |

| 3' | 134.5 |

| 4' | 72.8 |

| 5' | 41.5 |

| 6' | 28.3 |

| 1 | 48.9 |

| 2 | 48.7 |

| 3 | 31.5 |

| 4 | 211.3 |

| 5 | 124.5 |

| 6 | 158.9 |

| 7 | 27.5 |

| 8 | 20.4 |

| 9 | 22.3 |

| 10 | 22.3 |

Spectral Analysis and Interpretation

The ¹H and ¹³C NMR spectra of this compound reveal the key structural features of this sesquiterpenoid. A detailed analysis of the chemical shifts, multiplicities, and coupling constants allows for the complete assignment of all proton and carbon signals.

¹H-NMR Spectrum Analysis:

-

Olefinic Protons: The signals in the downfield region at δ 5.64 (s, H-2' and H-10) and 6.05 (s, H-3') are characteristic of protons attached to double bonds.

-

Methyl Protons: The spectrum shows four distinct methyl signals: a singlet at δ 1.88 (H-5), a doublet at δ 0.88 (H-6), a singlet at δ 1.30 (H-7), and a doublet at δ 1.25 (H-8). The multiplicities of these signals provide information about the neighboring protons.

-

Methylene and Methine Protons: The complex signals in the upfield region (δ 2.12 - 3.79) correspond to the methylene and methine protons in the molecule. 2D NMR techniques like COSY are essential for assigning these overlapping signals.

¹³C-NMR Spectrum Analysis:

-

Carbonyl Carbon: The signal at δ 211.3 is characteristic of a ketone carbonyl carbon (C-4).

-

Olefinic Carbons: The signals between δ 124.5 and 158.9 correspond to the carbon atoms of the double bonds (C-2', C-3', C-5, and C-6).

-

Oxygenated Carbons: The signals at δ 73.1 (C-1') and 72.8 (C-4') are indicative of carbon atoms attached to hydroxyl groups.

-

Aliphatic Carbons: The remaining signals in the upfield region correspond to the methyl, methylene, and methine carbons of the aliphatic portion of the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR spectral analysis of this compound, from sample preparation to final data analysis.

Caption: Workflow for NMR Analysis of this compound.

Logical Relationship of Spectral Data to Structure

This diagram illustrates the logical relationship between the different NMR experiments and how they contribute to the final structural elucidation of this compound.

Caption: NMR Data Correlation for Structural Elucidation.

Application Notes and Protocols for Bisacurone Extraction and Purification from Turmeric (Curcuma longa)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bisacurone, a significant bioactive sesquiterpenoid found in turmeric (Curcuma longa), has garnered attention for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1] This document provides detailed protocols for the extraction and purification of this compound from turmeric rhizomes, methods for its quantification, and an overview of its known signaling pathways. The methodologies described are based on established scientific literature to ensure reproducibility and accuracy.

Experimental Protocols

Extraction of this compound from Turmeric

This protocol outlines a method for extracting this compound from dried turmeric powder using a hydrophilic organic solvent followed by further separation with a hydrophobic organic solvent. This multi-step process aims to efficiently isolate this compound while removing a significant portion of unwanted compounds.[2]

Materials and Reagents:

-

Dried and crushed turmeric rhizome

-

30-80% hydrophilic organic solvent (e.g., ethanol or methanol in water)[2]

-

Hydrophobic organic solvent (e.g., ethyl acetate or chloroform)[2]

-

Distilled water

-

Stirring apparatus

-

Filtration system

-

Rotary evaporator

Procedure:

-

Initial Extraction:

-

Mix the dried turmeric powder with a 30-80% hydrophilic organic solvent (e.g., 50% ethanol) in a suitable vessel.[2]

-